

"hydrolysis of the triazine ring under acidic or basic conditions"

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Compound of Interest

Compound Name: 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B186206

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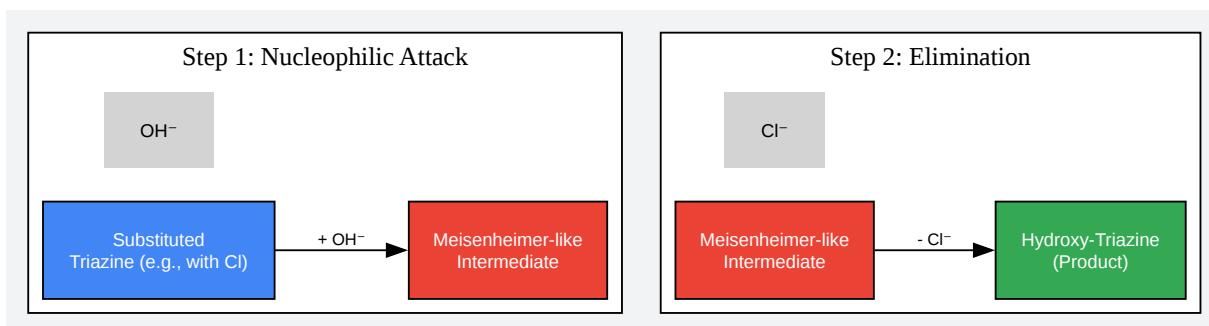
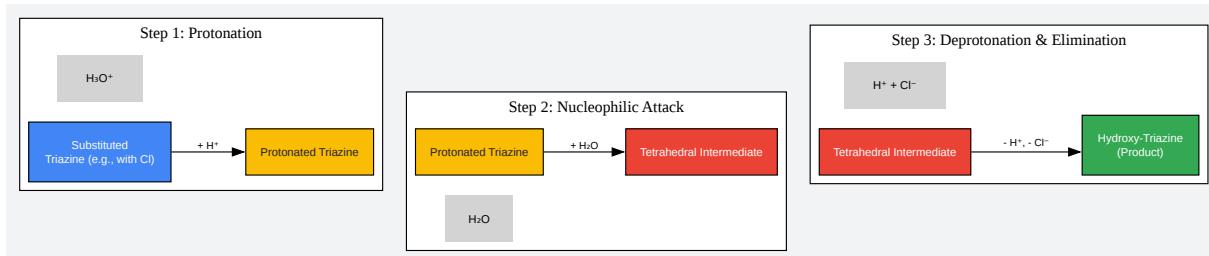
Technical Support Center: Hydrolysis of the Triazine Ring

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine-based compounds. This guide provides answers to frequently asked questions and troubleshooting advice for experiments involving the hydrolysis of the triazine ring under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed hydrolysis of a 1,3,5-triazine ring?

Acid-catalyzed hydrolysis of chloro-s-triazines, such as atrazine, proceeds via a nucleophilic aromatic substitution mechanism. The process is initiated by the protonation of a nitrogen atom in the triazine ring. This protonation makes the ring's carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The reaction can proceed through both monoprotonated and diprotonated forms of the triazine.^{[1][2]} Subsequent loss of a proton and elimination of the leaving group (e.g., a chloride ion) results in the formation of a hydroxylated triazine derivative, such as hydroxyatrazine. The overall rate of hydrolysis is significantly accelerated in acidic conditions.^{[3][4]}



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